molecular formula C4H8<br>C4H8<br>CH3-HC=CH-CH3<br>CH3CHCHCH3 B3427860 2-Butene CAS No. 624-64-6

2-Butene

Cat. No.: B3427860
CAS No.: 624-64-6
M. Wt: 56.11 g/mol
InChI Key: IAQRGUVFOMOMEM-ONEGZZNKSA-N
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Description

2-butene appears as a colorless liquefied petroleum gas. Asphyxiate gas. Flammability limits in air 1.8-9.7% by volume.
But-2-ene is a butene.
This compound is a natural product found in Grindelia hirsutula, Grindelia stricta, and Aster koraiensis with data available.

Properties

IUPAC Name

(E)-but-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

IAQRGUVFOMOMEM-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Isomeric SMILES

C/C=C/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C4H8, Array, CH3CHCHCH3
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Related CAS

25656-69-3
Details Compound: 2-Butene, (2E)-, homopolymer
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DSSTOX Substance ID

DTXSID7027255
Record name (2E)-2-Butene
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Molecular Weight

56.11 g/mol
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Physical Description

2-butene appears as a colorless liquefied petroleum gas. Asphyxiate gas. Flammability limits in air 1.8-9.7% by volume., Liquid, Gas or Vapor; Liquid, A colorless liquefied gas; [Hawley], COLOURLESS COMPRESSED LIQUEFIED GAS.
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Boiling Point

3.73 °C at 760 mm Hg /cis-2-Butene/, 0.88 °C, 0.9 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78
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Flash Point

-19.99 °C (-3.98 °F) - closed cup, Flammable gas
Details Sigma-Aldrich; Safety Data Sheet for trans-2-Butene. Product Number: 295086, Version 4.5 (Revision Date 02/24/2016). Available from, as of December 15, 2017: https://www.sigmaaldrich.com/safety-center.html
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Details Sigma-Aldrich; Safety Data Sheet for trans-2-Butene. Product Number: 295086, Version 4.5 (Revision Date 02/24/2016). Available from, as of December 15, 2017: https://www.sigmaaldrich.com/safety-center.html
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Solubility

Very soluble in ethanol and ether. Soluble in benzene. /cis- and trans-2-Butene/, Solubility in water, 511 mg/L at 25 °C, Insoluble in water, Soluble in organic solvents, Soluble in benzene, Solubility in water, mg/l at 25 °C: 511 (very slightly soluble)
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Record name 2-Butene
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Density

0.6042 g/cu cm at 20/4 °C, Density of liquid: 10.69 mol/l @ 25 °C; critical volume 0.238 l/mol, Density (at the boiling point of the liquid): 0.6 kg/l
Details Calamur N et al; Butylenes. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2018). New York, NY: John Wiley & Sons. Online Posting Date: 15 Aug 2003.
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Vapor Density

1.93 (Air = 1), Relative vapor density (air = 1): 1.9
Details Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 728
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Vapor Pressure

1600 mm Hg at 25 °C /cis-2-Butene/, Vapor pressure = 1493 mm Hg at 20 °C, 1,760 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 199
Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
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Color/Form

Colorless gas, Flammable gas

CAS No.

590-18-1(cisisomer); 624-64-6(transisomer); 107-01-7(unspecifiedisomer), 624-64-6, 107-01-7, 68956-54-7
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Melting Point

-139.3 °C /cis-2-Butene/, -105.52 °C, -105.5 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Butene
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Q & A

Q1: What is the molecular formula and weight of 2-butene?

A1: this compound has a molecular formula of C4H8 and a molecular weight of 56.11 g/mol.

Q2: How can the cis and trans isomers of this compound be differentiated spectroscopically?

A2: Infrared (IR) spectroscopy can distinguish between cis- and trans-2-butene. The two isomers exhibit unique vibrational frequencies due to their different spatial arrangements, leading to distinct IR absorption patterns. []

Q3: How do chlorine atoms react with cis- and trans-2-butene?

A3: Chlorine atoms react with both cis- and trans-2-butene through addition, addition-elimination, and abstraction reactions. These reactions yield a variety of products, including different isomers of dichlorobutane and chlorobutene. The product distribution depends on the pressure and the initial isomer of this compound used. []

Q4: Can sulfur dioxide (SO2) facilitate the isomerization of cis-2-butene?

A4: Yes, electronically excited sulfur dioxide can sensitize the isomerization of cis-2-butene to trans-2-butene upon irradiation with UV light at 3130 Å. The mechanism involves the long-lived fluorescent (1B1) and phosphorescent (3B1) states of SO2. []

Q5: What are the major products formed during the thermal decomposition of meso- and dl-2,3-dimethylsuccinyl peroxides (6 and 7)?

A5: The thermal decomposition of both meso and dl-2,3-dimethylsuccinyl peroxides in dichloromethane primarily yields trans- and cis-2-butenes. Interestingly, the observed ratio of trans- to cis-2-butene is different from the branching ratio reported for the triplet state of this compound. []

Q6: How does the ethynyl radical (C2H) react with different butene isomers?

A6: At low temperatures (79 K), C2H radicals react with various butene isomers, primarily through CH3 or C2H3 elimination rather than H-atom elimination. The specific product distribution depends on the butene isomer. For instance, the reaction with 1-butene predominantly yields vinylacetylene and 4-penten-1-yne. []

Q7: How can this compound be used to synthesize propylene?

A7: Tungsten hydride catalysts (W-H/Al2O3) can catalyze the conversion of trans-2-butene to propylene with promising yields. This process occurs through a combination of this compound isomerization and cross-metathesis reactions facilitated by the bifunctional nature of the tungsten carbene-hydride active site. []

Q8: What role does this compound play in the dimerization of isobutene?

A8: In the presence of a catalyst and tert-butyl alcohol, this compound isomers can isomerize and co-dimerize with isobutene. While cis-2-butene conversion to 1-butene is generally low, both linear butenes can isomerize to trans-2-butene, especially at higher temperatures and lower tert-butyl alcohol concentrations. []

Q9: How can trans-2-butene be polymerized?

A9: Trans-2-butene can be polymerized using a combination of (α-diimine)Ni(II) complexes and alkylaluminum co-catalysts like Et2AlCl or MAO. This polymerization proceeds through a coordination-insertion mechanism, and the resulting polymer's molecular weight can be controlled by adjusting reaction conditions. []

Q10: Can palladium catalysts be used to functionalize o-phenylenediamines with this compound-1,4-diol?

A10: Yes, palladium complexes can catalyze the tandem allylation of o-phenylenediamines using this compound-1,4-diol directly. The presence of titanium reagents can further enhance the activation of C−O bonds in this compound-1,4-diol, leading to the formation of 1,2,3,4-tetrahydro-2-vinylquinoxalines. []

Q11: Can (Z)-2-butene-1,4-diol monoesters be synthesized chemo-, regio-, and stereoselectively?

A11: Yes, a palladium-catalyzed decarboxylative acyloxylation reaction using vinyl ethylene carbonates (VECs) and various carboxylic acids provides a direct route to diverse (Z)-2-butene-1,4-diol monoesters. This protocol offers excellent regio- and stereoselectivity under mild conditions. []

Q12: How does the presence of butenes, including this compound, in the atmosphere impact ozone production?

A12: Butenes are intermediates formed during the decomposition and oxidation of larger hydrocarbons, contributing to atmospheric ozone production. They react with hydroxyl radicals (OH) and nitrate radicals (NO3), ultimately leading to the formation of ozone. [, , ]

Q13: What is the OH radical formation yield from the reaction of ozone with 2-methyl-2-butene?

A13: The OH radical formation yield from the gas-phase reaction of ozone with 2-methyl-2-butene is determined to be 0.93 ± 0.14 by utilizing 2-butanol as a scavenger and measuring the amount of 2-butanone formed. []

Q14: How does the composition of non-methane hydrocarbons (NMHCs), including this compound isomers, affect ozone production?

A14: The specific composition of NMHCs significantly impacts ozone production rates. Studies in Taipei, where the percentage of isobutene, cis-2-butene, and trans-2-butene is higher than in other major cities, suggest that this unique NMHC composition leads to higher ozone production rates compared to other urban areas. []

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